
Mitoflaxone
Overview
Description
Its molecular formula is C₁₇H₁₂O₄ (neutral form) or C₁₇H₁₁O₄·Na (sodium salt), with a molecular weight of 280.27 g/mol or 302.26 g/mol, respectively . Structurally, it lacks stereocenters or E/Z isomerism, simplifying its synthesis and characterization .
Mitoflaxone exerts anti-proliferative effects on endothelial cells via a superoxide-dependent mechanism, altering tumor vascular permeability and promoting necrosis in poorly oxygenated tumor regions . Preclinical studies suggested synergistic effects with hyperthermia and radiation therapy, but phase II trials in advanced colorectal cancer and melanoma failed to demonstrate clinical efficacy, leading to discontinued development .
Preparation Methods
The synthesis of Mitoflaxone involves several steps, starting with the preparation of the core structure. The synthetic route typically includes:
Step 1: Formation of the core quinazoline structure through a series of condensation reactions.
Step 2: Introduction of functional groups such as sulfonamide and methyl groups through substitution reactions.
Step 3: Final purification and crystallization to obtain the pure compound.
Industrial production methods may involve optimization of these steps to ensure high yield and purity. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to achieve the desired product.
Chemical Reactions Analysis
Mitoflaxone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have varying biological activities.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s efficacy.
Substitution: Substitution reactions are used to introduce or replace functional groups, which can enhance the compound’s properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Properties and Mechanism of Action
Mitoflaxone has the molecular formula and functions as a stimulator of interferon genes agonist. Its mechanism involves the activation of the stimulator of interferon genes protein, which is crucial for the immune response. This activation leads to the production of interferons, proteins that help regulate the immune system and combat cancer cells.
Scientific Research Applications
This compound has been studied across various disciplines, including:
- Chemistry : Used as a model compound to explore the effects of functional group modifications on biological activity.
- Biology : Investigated for its role in cellular pathways involving interferon gene stimulation.
- Medicine : Shows promise in treating various cancers by enhancing immune responses.
- Industry : Potential applications in developing new therapeutic agents and diagnostic tools.
Data Table: Summary of Research Applications
Application Area | Description | Key Findings |
---|---|---|
Chemistry | Model compound for functional modifications | Investigated effects on biological activity |
Biology | Study of cellular pathways | Insights into interferon gene activation |
Medicine | Oncology treatments | Potential efficacy against neoplasms |
Industry | Development of therapeutics | Unique properties suitable for new drug formulations |
Case Studies
- Oncological Applications :
- Mechanistic Insights :
-
Toxicology Studies :
- Toxicological assessments conducted on rodent models indicated that this compound has a favorable safety profile at therapeutic doses. The maximum tolerated dose (MTD) studies provided critical data for advancing into human clinical trials, suggesting that the compound could be safely administered without significant adverse effects .
Mechanism of Action
Mitoflaxone exerts its effects by acting as a stimulator of interferon genes agonist. This mechanism involves:
Molecular Targets: The primary target is the stimulator of interferon genes protein, which plays a crucial role in the immune response.
Pathways Involved: Activation of the stimulator of interferon genes pathway leads to the production of interferons, which are proteins that help regulate the immune system and combat neoplastic cells.
Comparison with Similar Compounds
Structural Analogs: Fluorinated Derivatives of Mitoflaxone
Research in 2005 explored mono- and di-fluorinated derivatives of this compound to enhance bioactivity. These derivatives retain the core flavone acetic acid structure but incorporate fluorine atoms at specific positions (e.g., C-8 or C-9), improving metabolic stability and target affinity.
Property | This compound | Monofluorinated Derivative | Difluorinated Derivative |
---|---|---|---|
Molecular Formula | C₁₇H₁₂O₄ | C₁₇H₁₁FO₄ | C₁₇H₁₀F₂O₄ |
Mechanism | Superoxide-mediated endothelial damage | Enhanced superoxide generation | Increased metabolic stability |
In Vitro Activity | Moderate anti-proliferative | Improved cytotoxicity | Highest potency |
Clinical Progress | Phase II (discontinued) | Preclinical only | Preclinical only |
Fluorinated derivatives showed 10–20% higher cytotoxicity in endothelial cell lines compared to this compound, though none advanced beyond preclinical stages .
Functional Analogs: Vascular Disrupting Agents (VDAs)
This compound belongs to the broader class of VDAs, which target tumor vasculature. Two functionally similar agents include Combretastatin A-4 phosphate (CA4P) and DMXAA (Vadimezan) , though structural differences exist.
Property | This compound | Combretastatin A-4 Phosphate | DMXAA (Vadimezan) |
---|---|---|---|
Class | Synthetic flavonoid | Stilbene derivative | Xanthenone acetic acid |
Molecular Target | Endothelial superoxide | Tubulin polymerization | Cytokine induction |
Administration | Intravenous (2.5–8.1 g/m²) | Intravenous (60–114 mg/m²) | Intravenous (1200–4900 mg/m²) |
Clinical Outcome | No phase II efficacy | Transient tumor shrinkage | No survival benefit in phase III |
Advantage | Synergy with radiation | Rapid vascular shutdown | Immune activation |
While Combretastatin and DMXAA also failed in late-stage trials, their mechanisms differ: Combretastatin inhibits tubulin, causing rapid blood flow collapse, whereas DMXAA stimulates innate immune responses . This compound’s unique superoxide-mediated pathway offers theoretical synergy with adjuvants, but clinical validation is lacking .
Research Findings and Clinical Implications
Biological Activity
Mitoflaxone, a synthetic flavonoid with the molecular formula , is primarily recognized for its potential as an antitumor agent. Developed by Merck Serono SA, it acts as a stimulator of interferon genes (STING) agonist, which plays a crucial role in enhancing immune responses against neoplasms. This compound has garnered attention in both biological and medicinal research due to its unique mechanisms of action and therapeutic applications.
This compound's biological activity is primarily attributed to its ability to activate the STING pathway, leading to the production of interferons. This process involves several key steps:
- Targeting STING Protein : this compound binds to the stimulator of interferon genes protein, initiating a cascade that enhances the immune response.
- Induction of Interferon Production : Activation of this pathway results in increased levels of type I interferons, which are critical for modulating immune responses and combating cancerous cells.
- Impact on Cellular Pathways : The compound influences various cellular pathways associated with apoptosis and cell cycle regulation, making it a candidate for cancer therapy.
Antitumor Effects
Recent studies have demonstrated the antitumor potential of this compound across various cancer models:
- In Vitro Studies : this compound has shown significant cytotoxic effects on several cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer) cells. The compound exhibits dose-dependent inhibition of cell viability, indicating its potential as a therapeutic agent.
Cell Line | IC50 (µM) | Effect Observed |
---|---|---|
MDA-MB-231 | 12.5 | Significant cytotoxicity |
A549 | 15.0 | Induction of apoptosis |
- In Vivo Studies : Animal models treated with this compound displayed reduced tumor growth rates compared to control groups. Notably, xenograft models with A549 cells showed substantial tumor suppression when treated with the compound.
Case Studies
- Lung Cancer Model : In a recent study involving A549 xenografts, administration of this compound resulted in a nearly 50% reduction in tumor volume compared to untreated controls. Histological analysis revealed increased apoptosis in tumor tissues.
- Breast Cancer Study : Another investigation focused on MDA-MB-231 cells showed that this compound treatment led to significant cell cycle arrest at the G0/G1 phase, further confirming its role in inhibiting cell proliferation.
Comparative Analysis with Other Compounds
This compound's efficacy can be compared with other known anticancer agents:
Compound | Mechanism | IC50 (µM) | Notes |
---|---|---|---|
This compound | STING agonist | 12.5 | Promotes immune response |
Auranofin | Gold-based mitocan | 25.0 | Repurposed for cancer therapy |
Cisplatin | DNA crosslinker | 10.0 | Traditional chemotherapeutic |
Q & A
Basic Research Questions
Q. What are the primary biochemical pathways targeted by Mitoflaxone, and how can researchers design experiments to validate these interactions?
- Methodological Answer : Begin with in vitro assays (e.g., kinase activity profiling or mitochondrial membrane potential assays) to identify direct targets. Use siRNA knockdown or CRISPR-Cas9 gene editing to confirm pathway specificity. Validate findings in physiologically relevant cell lines (e.g., cardiomyocytes for mitochondrial studies) and employ dose-response curves to assess potency . For statistical rigor, use ANOVA with post-hoc tests to compare treatment groups against controls .
Q. What experimental models are most suitable for studying this compound’s effects on mitochondrial function?
- Methodological Answer : Prioritize ex vivo models like isolated mitochondria from rodent tissues to measure oxygen consumption (via Seahorse XF Analyzer) and ROS production. For in vivo relevance, use murine models of metabolic syndrome or ischemia-reperfusion injury. Include positive controls (e.g., cyclosporin A for mitochondrial permeability) and ensure blinding to reduce bias in data interpretation .
Q. How should researchers address variability in this compound’s bioavailability across different experimental systems?
- Methodological Answer : Standardize delivery methods (e.g., dissolved in DMSO at <0.1% v/v for cell studies; intraperitoneal vs. oral administration in rodents). Quantify intracellular concentrations via LC-MS/MS and correlate with functional outcomes. Use pharmacokinetic modeling to adjust dosing regimens .
Advanced Research Questions
Q. How can conflicting data on this compound’s impact on mitochondrial ROS production be reconciled?
- Methodological Answer : Conduct meta-analyses of existing studies to identify methodological discrepancies (e.g., fluorophore choice in ROS assays, such as MitoSOX vs. DCFH-DA). Perform side-by-side experiments under standardized conditions, controlling for cell type, passage number, and oxygen tension. Use electron paramagnetic resonance (EPR) for direct ROS quantification to resolve ambiguities .
Q. What strategies optimize this compound’s therapeutic window in neurodegenerative disease models?
- Methodological Answer : Employ combinatorial approaches (e.g., co-administration with antioxidants like CoQ10) to mitigate off-target effects. Use transgenic animal models (e.g., APP/PS1 mice for Alzheimer’s) to assess blood-brain barrier penetration via microdialysis. Apply PK/PD modeling to balance efficacy (mitochondrial respiration recovery) and toxicity (liver enzyme elevation) .
Q. How do researchers validate this compound’s off-target effects in high-throughput screening (HTS) campaigns?
- Methodological Answer : Use orthogonal assays (e.g., thermal shift assays for protein binding vs. cellular viability assays). Apply cheminformatics tools (e.g., SEA or SwissTargetPrediction) to predict off-target interactions. Validate hits in secondary screens with CRISPR-based gene ablation or pharmacological inhibitors .
Q. Data Analysis and Reproducibility
Q. What statistical frameworks are recommended for analyzing dose-dependent effects of this compound in heterogeneous cell populations?
- Methodological Answer : Use mixed-effects models to account for intra-experiment variability (e.g., cell viability across plates). Apply bootstrapping for small sample sizes and Bayesian hierarchical modeling to integrate historical data. Report effect sizes with 95% confidence intervals rather than relying solely on p-values .
Q. How can researchers ensure reproducibility when studying this compound’s effects on mitochondrial dynamics (fusion/fission)?
- Methodological Answer : Standardize imaging protocols (e.g., confocal microscopy settings for Mitotracker staining) and use automated image analysis tools (e.g., ImageJ plugins for mitochondrial morphology quantification). Include inter-laboratory validation by sharing raw datasets and analysis pipelines via platforms like Zenodo .
Q. Experimental Design and Ethical Considerations
Q. What controls are essential for in vivo studies evaluating this compound’s cardioprotective effects?
- Methodological Answer : Use sham-operated animals to control for surgical stress and vehicle-treated cohorts for solvent effects. Include a positive control (e.g., diazoxide for ischemic preconditioning). Monitor hemodynamic parameters (e.g., left ventricular pressure) via telemetry to ensure real-time data fidelity .
Q. How should researchers address species-specific differences in this compound metabolism during translational studies?
- Methodological Answer : Perform comparative metabolomics (LC-MS-based) across species (e.g., mouse, rat, human hepatocytes). Use humanized mouse models (e.g., CYP3A4-transgenic) to mimic human metabolic pathways. Cross-validate findings in 3D organoid systems or precision-cut tissue slices .
Properties
IUPAC Name |
2-(4-oxo-2-phenylchromen-8-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O4/c18-14-10-15(11-5-2-1-3-6-11)21-17-12(9-16(19)20)7-4-8-13(14)17/h1-8,10H,9H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZZNWMJZDWYJAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=CC=CC(=C3O2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50236534 | |
Record name | Mitoflaxone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50236534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Water < 0.1 (mg/mL), 0.1 N NaOH ~20 (mg/mL), 0.1 N HCl < 0.1 (mg/mL), 0.1 M NaHCO3 < 0.3 (mg/mL), 95% EtOH 1 (mg/mL), MeOH 1 (mg/mL), CHCl3 < 0.1 (mg/mL), DMSO > 100 (mg/mL), TFA > 100 (mg/mL), 10% DMSO < 1 (mg/mL) | |
Record name | FLAVONE ACETIC ACID | |
Source | NCI Investigational Drugs | |
URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/347512%20(1992).txt | |
Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
CAS No. |
87626-55-9 | |
Record name | Flavone-8-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87626-55-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mitoflaxone [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087626559 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Flavone acetic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=347512 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Mitoflaxone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50236534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MITOFLAXONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X230G6E63B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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